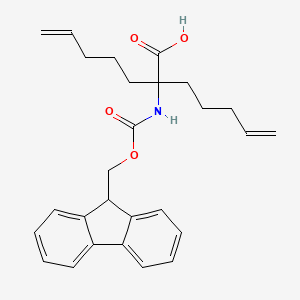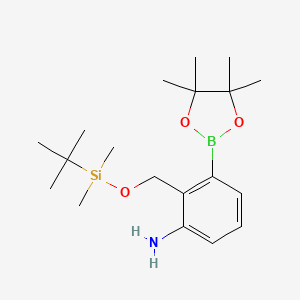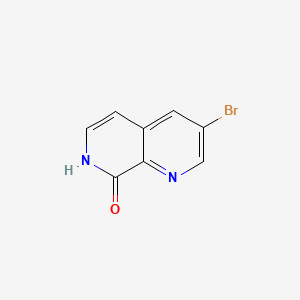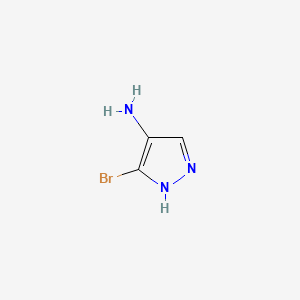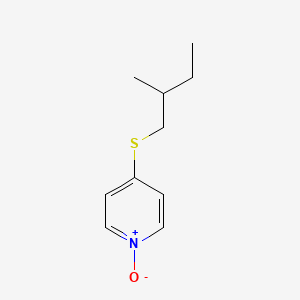
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.296 It is characterized by the presence of a pyridine ring substituted with a sulfanyl group attached to a 2-methylbutyl chain and an oxide group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium typically involves the reaction of pyridine with a suitable sulfanylating agent, followed by oxidation. One common method is the reaction of pyridine with 2-methylbutylthiol in the presence of a base, such as sodium hydride, to form the sulfanyl derivative. This intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield the desired 1-oxide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The oxide group can be reduced to form the corresponding pyridine derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2-Methylbutyl)sulfanyl]pyridine: Lacks the oxide group, leading to different reactivity and properties.
4-[(2-Methylbutyl)sulfanyl]pyridine sulfoxide: Contains a sulfoxide group instead of the sulfanyl group, resulting in different chemical behavior.
4-[(2-Methylbutyl)sulfanyl]pyridine sulfone: Contains a sulfone group, which significantly alters its reactivity and applications.
Uniqueness
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is unique due to the presence of both the sulfanyl and oxide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
129598-86-3 |
|---|---|
Molekularformel |
C10H15NOS |
Molekulargewicht |
197.296 |
IUPAC-Name |
4-(2-methylbutylsulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-3-9(2)8-13-10-4-6-11(12)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI-Schlüssel |
IJMOXFGUKCPNCT-UHFFFAOYSA-N |
SMILES |
CCC(C)CSC1=CC=[N+](C=C1)[O-] |
Synonyme |
Pyridine, 4-[(2-methylbutyl)thio]-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester](/img/structure/B591971.png)
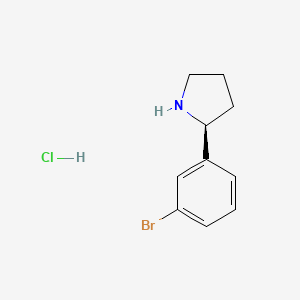
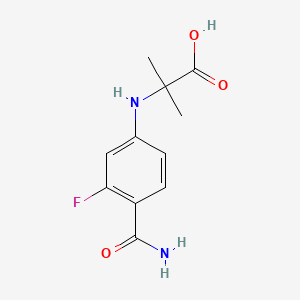

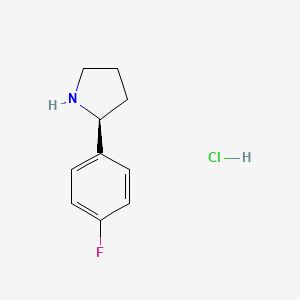

![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)

